Timepidium bromide, (S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

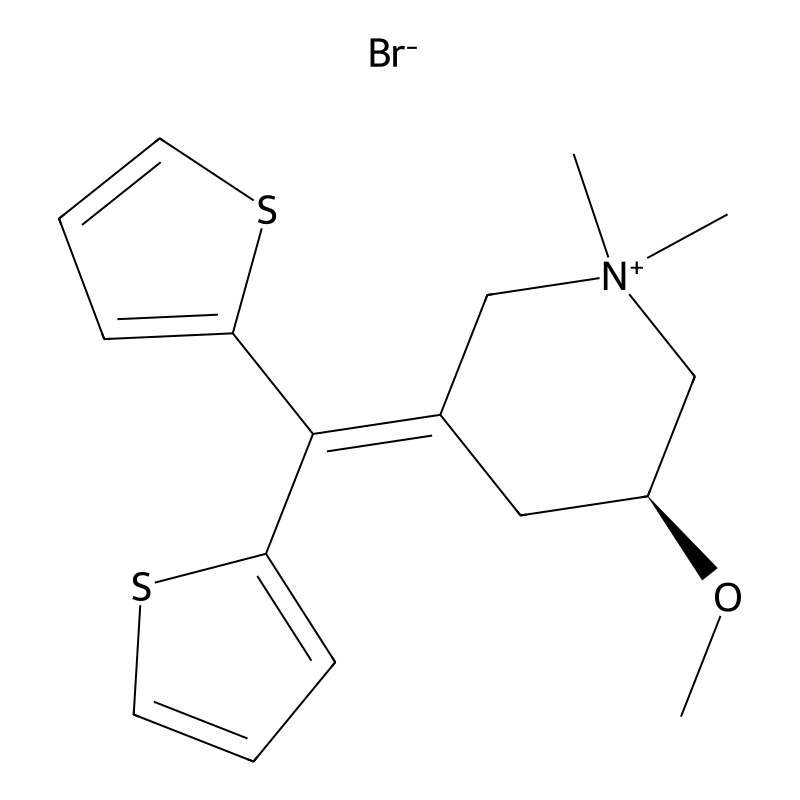

Timepidium bromide, also known as (S)-Timepidium bromide, is a synthetic quaternary ammonium compound classified as an anticholinergic agent. Its chemical formula is with a molecular weight of approximately 418.4 g/mol . This compound is primarily utilized for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders, such as irritable bowel syndrome and other spastic conditions . Its structure includes a bromide ion, which contributes to its pharmacological properties, particularly its ability to block muscarinic acetylcholine receptors .

- Substitution Reactions: These reactions are common in quaternary ammonium compounds, where one group can be replaced by another.

- Hydrolysis: Timepidium bromide can hydrolyze under acidic or basic conditions, leading to the breakdown of the compound into various products .

Common reagents used in these reactions include acids and bases for hydrolysis, and organic solvents to facilitate substitution reactions. The major products formed from these reactions often include breakdown products of the piperidinium ring and thiophene derivatives .

The primary biological activity of Timepidium bromide lies in its role as an anticholinergic agent. By antagonizing muscarinic acetylcholine receptors in the gastrointestinal tract, it effectively reduces smooth muscle contractions and secretions, alleviating symptoms associated with gastrointestinal disorders . Studies indicate that Timepidium bromide has a favorable safety profile compared to other anticholinergic agents due to its quaternary structure, which limits its ability to cross the blood-brain barrier. This characteristic reduces central nervous system side effects typically associated with anticholinergics .

The synthesis of Timepidium bromide typically involves the reaction of appropriate precursors containing nitrogen and sulfur functionalities. A common synthetic route includes:

- Starting Materials: 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide.

- Reagents: Water is added to facilitate the formation of the monohydrate.

- Conditions: The reaction conditions must be carefully controlled to ensure high purity and yield .

Industrial production methods are optimized for larger-scale synthesis and involve steps like crystallization, filtration, and drying to obtain the final product in its monohydrate form .

Timepidium bromide is primarily used in clinical settings for treating functional gastrointestinal disorders. Its applications include:

- Pharmaceuticals: Employed as an antispasmodic agent in gastrointestinal treatments.

- Research: Utilized in studies involving muscarinic receptors and their physiological roles.

- Chemical Manufacturing: Acts as an intermediate in various chemical syntheses .

Research indicates that Timepidium bromide interacts with various drugs and biological systems. Its specific receptor affinity allows for targeted therapeutic effects while minimizing unwanted sedation or cognitive impairment often seen with other anticholinergics. Studies have shown that it interacts favorably with other medications used for similar indications, enhancing its therapeutic efficacy without significant adverse effects .

Timepidium bromide shares similarities with several other anticholinergic agents. Here are some comparable compounds:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Hyoscine-N-butylbromide | Quaternary Ammonium | Gastrointestinal spasms | More sedative effects; crosses blood-brain barrier more easily |

| Atropine | Tertiary Amine | Bradycardia, ophthalmic applications | Can cross blood-brain barrier; broader range of effects |

| Ipratropium Bromide | Quaternary Ammonium | Asthma treatment | Primarily acts on respiratory system; less systemic absorption |

The uniqueness of Timepidium bromide lies in its peripheral action and reduced central nervous system side effects compared to other anticholinergics. Its specific receptor affinity allows it to provide targeted therapeutic effects while minimizing unwanted sedation or cognitive impairment .

The solubility profile of Timepidium bromide, (S)- demonstrates distinct patterns across various solvent systems, reflecting its unique molecular architecture and ionic nature. The compound exhibits a molecular formula of C17H22BrNOS2 with a molecular weight of 400.4 g/mol [1] [2] [3]. As a quaternary ammonium salt, the compound possesses a permanent positive charge independent of solution pH, which fundamentally influences its solubility characteristics [4] [5].

Polar Solvent Solubility Profiles

In polar protic solvents, Timepidium bromide, (S)- demonstrates variable solubility depending on the specific solvent characteristics. The compound shows very high solubility in methanol and exhibits freely soluble characteristics in ethanol (99.5%) [6]. This enhanced solubility in alcoholic solvents can be attributed to favorable hydrogen bonding interactions between the solvent molecules and the ionic structure of the compound. The methoxy group present in the molecular structure facilitates additional dipole-dipole interactions with protic solvents, enhancing overall dissolution [6].

Acetic acid (100) provides an exceptionally favorable environment for dissolution, with the compound demonstrating freely soluble characteristics [6]. This enhanced solubility in acidic media reflects the stability of the quaternary ammonium center under acidic conditions and the ability of acetic acid to effectively solvate both the cationic and anionic components of the salt.

In aqueous systems, Timepidium bromide, (S)- exhibits sparingly soluble characteristics, with the pH of a 1% aqueous solution ranging between 5.3 and 6.3 [6] [7]. This limited water solubility is typical for quaternary ammonium compounds with extensive hydrophobic aromatic systems. The presence of two thiophene rings contributes significantly to the hydrophobic character, reducing water solubility despite the ionic nature of the compound.

Polar Aprotic Solvent Interactions

The compound demonstrates notable solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), where it achieves solubility concentrations of 10 mM [2] [8]. DMSO's exceptional solvating ability for ionic compounds, combined with its high dielectric constant and dipolar aprotic nature, facilitates effective dissolution of the quaternary ammonium salt. The sulfoxide functional group in DMSO can effectively coordinate with the cationic center while maintaining favorable interactions with the bromide counterion.

Acetic anhydride, another polar aprotic solvent, supports only sparingly soluble characteristics [6]. This reduced solubility compared to DMSO reflects the lower polarity and different coordination environment provided by the anhydride functional groups.

Nonpolar Solvent Behavior

In nonpolar aprotic solvents such as diethyl ether, Timepidium bromide, (S)- demonstrates practically insoluble characteristics [6]. This limited solubility in nonpolar media is expected given the ionic nature of the compound and the inability of nonpolar solvents to effectively stabilize charged species through solvation. The hydrophobic thiophene moieties, while contributing to reduced water solubility, are insufficient to promote dissolution in truly nonpolar environments due to the dominance of electrostatic interactions requiring polar solvation.

| Solvent | Solubility | Classification | Reference |

|---|---|---|---|

| Water | Sparingly soluble | Polar protic | [6] [7] |

| DMSO | Soluble (10 mM) | Polar aprotic | [2] [8] |

| Methanol | Very soluble | Polar protic | [6] |

| Ethanol (99.5%) | Freely soluble | Polar protic | [6] |

| Acetic acid (100) | Freely soluble | Polar protic | [6] |

| Acetic anhydride | Sparingly soluble | Polar aprotic | [6] |

| Diethyl ether | Practically insoluble | Nonpolar aprotic | [6] |

Thermal Degradation Pathways and Kinetic Stability Studies

The thermal stability characteristics of Timepidium bromide, (S)- reveal important insights into its decomposition mechanisms and storage requirements. The compound exhibits a defined melting point range of 198-200°C [2] [3], indicating good thermal stability under normal handling and storage conditions.

Thermal Decomposition Temperature Range

Thermal analysis indicates that Timepidium bromide, (S)- maintains structural integrity up to approximately 200°C, beyond which decomposition processes become significant [3]. This decomposition temperature places the compound in the category of thermally stable pharmaceutical materials suitable for standard manufacturing and formulation processes that do not exceed these temperature thresholds.

The thermal degradation of quaternary ammonium compounds typically follows specific mechanistic pathways involving Hofmann elimination, nucleophilic substitution, and radical-mediated decomposition processes [9] [5]. For Timepidium bromide, (S)-, the presence of the quaternary nitrogen center makes it susceptible to thermal decomposition through N-dealkylation pathways similar to those observed in other quaternary ammonium pharmaceuticals [9].

Kinetic Stability Considerations

The kinetic stability of Timepidium bromide, (S)- under thermal stress conditions reflects the inherent stability of the quaternary ammonium center and the aromatic thiophene system. Quaternary ammonium compounds generally exhibit enhanced thermal stability compared to their tertiary amine precursors due to the absence of available lone pairs for nucleophilic attack [5].

Storage recommendations specify maintenance at -20°C [2], which provides a significant safety margin below the thermal decomposition range and ensures long-term chemical stability. This storage temperature recommendation reflects the need to minimize potential degradation pathways that could be accelerated at elevated temperatures, even well below the melting point.

Decomposition Product Formation

While specific degradation product identification for Timepidium bromide, (S)- was not extensively detailed in the available literature, quaternary ammonium compounds typically undergo thermal decomposition to yield tertiary amines, alkyl halides, and in some cases, volatile organic compounds [9]. The thiophene rings present in the molecular structure may contribute additional stability through aromatic delocalization effects, potentially affecting the primary degradation pathways.

| Parameter | Value | Reference |

|---|---|---|

| Melting point (°C) | 198-200 | [2] [3] |

| Decomposition temperature (°C) | >200 (with decomposition) | [3] |

| Storage temperature (°C) | -20 (recommended) | [2] |

| Thermal stability classification | Thermally stable below 200°C | [2] [3] |

pH-Dependent Tautomerism and Ionic Equilibrium Analysis

The ionic equilibrium characteristics of Timepidium bromide, (S)- are fundamentally determined by its quaternary ammonium structure, which imparts unique pH-independent properties distinguishing it from conventional amine-containing pharmaceuticals.

Quaternary Ammonium Ionic Character

Timepidium bromide, (S)- possesses a permanent positive charge at the nitrogen center, making it a quaternary ammonium cation independent of solution pH [4] [5]. This permanent ionization state contrasts with conventional tertiary, secondary, or primary amines that exhibit pH-dependent protonation equilibria. The quaternary nature ensures consistent ionic character across all physiologically relevant pH ranges [5].

The compound maintains a physiological charge of +1 throughout all pH conditions [10], which has significant implications for its pharmacokinetic properties, membrane permeability, and tissue distribution. This constant charge state eliminates pH-dependent variations in absorption, distribution, and elimination that are commonly observed with pH-sensitive compounds.

Aqueous Solution pH Characteristics

When dissolved in water at a concentration of 1%, Timepidium bromide, (S)- produces solutions with pH values ranging from 5.3 to 6.3 [6] [7]. This slightly acidic to neutral pH range reflects the ionic equilibrium between the quaternary ammonium cation and the bromide anion in aqueous solution. The pH is influenced by the overall ionic strength, hydrolysis reactions, and the interaction of the salt with water molecules.

The pKa value reported for the strongest basic site is -4.2 [10], which is characteristic of quaternary ammonium compounds where the nitrogen center cannot accept additional protons. This extremely low pKa value confirms the permanent cationic nature and the absence of traditional acid-base equilibrium behavior.

Tautomeric Considerations

Unlike compounds containing conventional amine groups or other ionizable functional groups, Timepidium bromide, (S)- does not exhibit significant tautomeric behavior under normal conditions. The quaternary ammonium structure prevents the typical protonation-deprotonation equilibria that characterize tautomeric systems. The thiophene rings in the molecular structure are aromatic and do not undergo tautomeric rearrangements under physiological conditions.

The methoxy group present in the structure could theoretically participate in very limited tautomeric processes under extreme conditions, but these would not be relevant under normal pharmaceutical handling or physiological conditions. The overall molecular architecture is designed to maintain structural stability and consistent ionic character.

| Parameter | Value | Reference |

|---|---|---|

| pH of aqueous solution (1 in 100) | 5.3 - 6.3 | [6] [7] |

| Quaternary ammonium nature | Permanent positive charge | [4] [5] |

| Charge at physiological pH | +1 | [10] |

| pKa (strongest basic) | -4.2 | [10] |

| Physiological charge | +1 | [10] |

Photostability Under UV-Visible Radiation Exposure

The photostability characteristics of Timepidium bromide, (S)- represent a critical aspect of its overall stability profile, particularly given the presence of aromatic thiophene moieties that may be susceptible to photochemical degradation processes.

Photochemical Degradation Susceptibility

Compounds containing aromatic chromophore systems, such as the thiophene rings present in Timepidium bromide, (S)-, are generally susceptible to photochemical degradation when exposed to UV-visible radiation [11]. The thiophene heterocycles can absorb UV light in the 280-320 nm range, potentially leading to excited state formation and subsequent photochemical reactions [11].

The photodegradation of pharmaceutical compounds typically proceeds through several mechanistic pathways including photoionization, photodissociation, photoaddition, and photoisomerization [11]. For quaternary ammonium compounds like Timepidium bromide, (S)-, photodegradation may particularly affect the aromatic systems while the quaternary nitrogen center generally remains more stable to photolytic processes.

UV-Visible Light Sensitivity Considerations

The aromatic thiophene systems in Timepidium bromide, (S)- contain conjugated π-electron systems that can participate in light absorption processes. These chromophoric units may undergo photochemical transformations including ring-opening reactions, oxidative processes, or photoinduced rearrangements when exposed to appropriate wavelengths [11].

Quaternary ammonium compounds generally exhibit enhanced photostability compared to their tertiary amine counterparts due to the absence of readily oxidizable lone pairs [5]. However, the presence of aromatic heterocycles introduces potential photolability that requires consideration in formulation development and storage protocols.

Photostability Testing Implications

Standard photostability testing protocols following ICH guidelines would be appropriate for evaluating the light sensitivity of Timepidium bromide, (S)- [11]. These studies would involve controlled exposure to defined UV and visible light sources while monitoring for degradation products and loss of parent compound.

The photostability profile would influence storage recommendations, packaging requirements, and shelf-life determination for pharmaceutical products containing this compound. Understanding the specific photodegradation pathways would enable the development of appropriate stabilization strategies in final formulations.

| Parameter | Consideration | Recommendation |

|---|---|---|

| UV absorption potential | Thiophene chromophores present | Light-protected storage |

| Photodegradation risk | Aromatic systems susceptible | Opaque packaging |

| Storage conditions | Temperature and light sensitive | -20°C, protect from light |

| Stability testing | ICH photostability guidelines | Controlled light exposure studies |